

# An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene

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## Compound of Interest

Compound Name: 3-Phenoxytoluene

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-phenoxytoluene. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow diagram.

## Core Spectral Data

The following sections present the key spectral data for m-phenoxytoluene in a tabulated format.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	-	Aromatic Protons
7.15 - 7.05	m	-	Aromatic Protons
6.95 - 6.80	m	-	Aromatic Protons
2.34	s	-	-CH <sub>3</sub>

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
157.8	C-O (phenoxy)
157.2	C-O (tolyl)
139.8	C-CH <sub>3</sub>
129.8	Aromatic CH
129.5	Aromatic CH
123.5	Aromatic CH
122.8	Aromatic CH
119.2	Aromatic CH
118.9	Aromatic CH
118.0	Aromatic CH
21.4	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H Stretch
2920, 2860	Medium	-CH <sub>3</sub> Stretch
1585, 1490	Strong	Aromatic C=C Bending
1240	Strong	Aryl-O-Aryl Asymmetric Stretch
880 - 750	Strong	Aromatic C-H Out-of-Plane Bending

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
184	100	[M] <sup>+</sup> (Molecular Ion)
91	24.6	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
141	15.7	[M - CH <sub>3</sub> O] <sup>+</sup>
65	15.1	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
51	13.0	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>
77	12.8	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
39	10.3	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
155	10.8	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
156	9.8	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
183	8.3	[M - H] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

### NMR Spectroscopy

A sample of m-phenoxytoluene (typically 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrument: Varian CFT-20 or equivalent NMR spectrometer.[\[1\]](#)
- Frequency: 20 MHz for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- <sup>13</sup>C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

The IR spectrum of neat m-phenoxytoluene is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Technique: A capillary cell is used for the neat liquid sample.<sup>[1]</sup>
- Instrument: A Bruker or equivalent FTIR spectrometer.
- Procedure: A drop of the liquid is placed between two KBr or NaCl plates to form a thin film. The spectrum is then recorded.

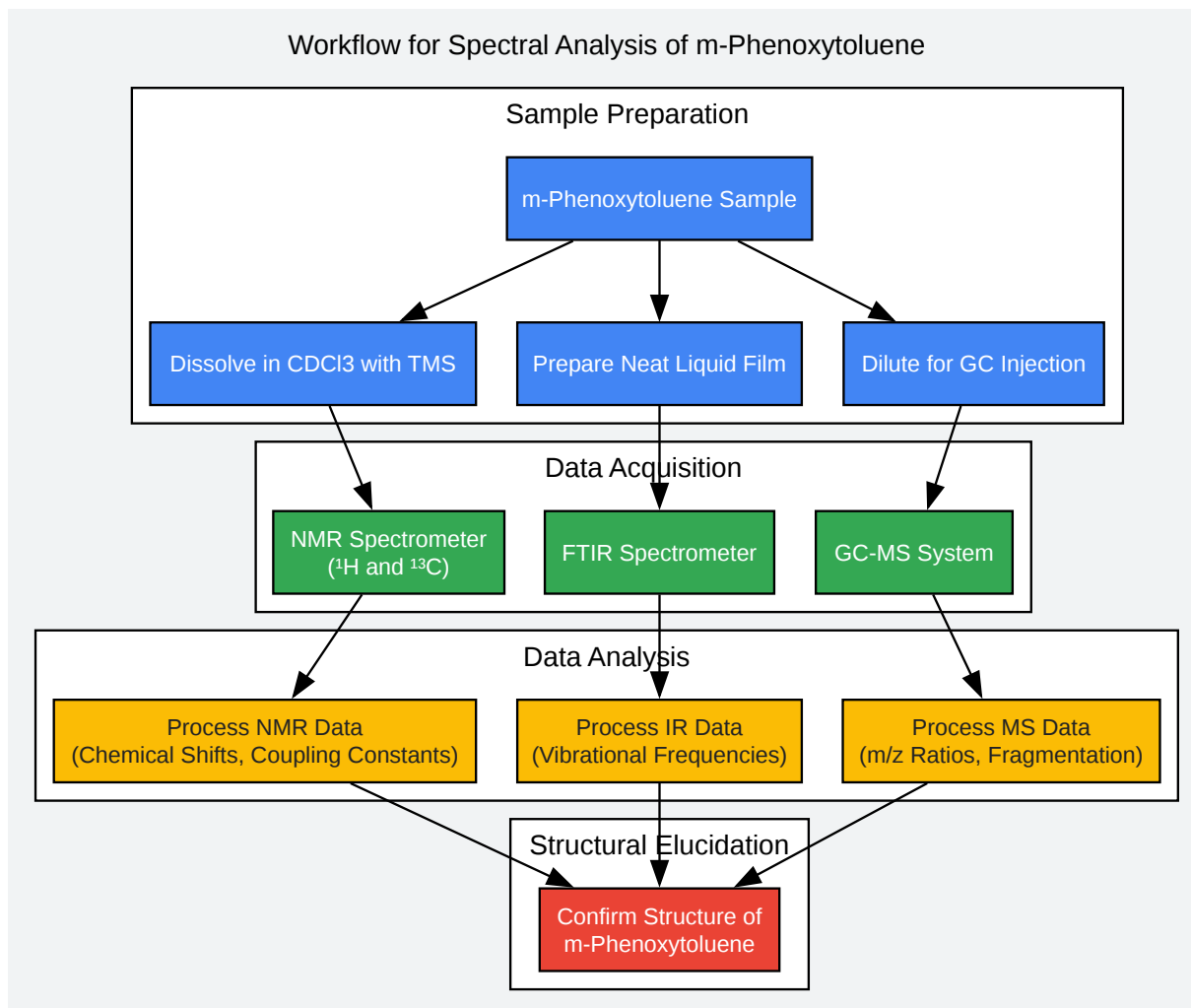
## Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Technique: Electron Ionization (EI).
- Sample Introduction: The sample is introduced via a gas chromatograph to separate it from any impurities.
- Ionization Energy: 70 eV.
- Data Source: NIST Mass Spectrometry Data Center.<sup>[1]</sup>

## Spectral Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for m-phenoxytoluene.



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Spectral analysis workflow for m-phenoxytoluene.

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## References

- 1. 3-Phenoxytoluene | C<sub>13</sub>H<sub>12</sub>O | CID 19165 - PubChem [pubchem.ncbi.nlm.nih.gov]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)